molecular formula C19H21N3O2S B1240390 Ro4368554 CAS No. 478082-99-4

Ro4368554

カタログ番号: B1240390
CAS番号: 478082-99-4
分子量: 355.5 g/mol
InChIキー: AOPYPEADLGTXRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Ro4368554 involves several steps, starting with the preparation of the indole core structure. The key steps include:

    Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperazine substitution:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

生物活性

RO4368554, a selective antagonist of the 5-HT6 receptor, has been extensively studied for its potential cognitive-enhancing effects. This compound is particularly significant in the context of neuropharmacology, as it exhibits promising results in models of memory and learning deficits, especially those induced by cholinergic and serotonergic dysfunctions.

This compound operates primarily by antagonizing the 5-HT6 receptors, which are implicated in various cognitive processes. The blockade of these receptors is believed to enhance the release of acetylcholine (ACh) in the brain, thereby improving cognitive functions such as memory and learning. This mechanism has been supported by several studies demonstrating its efficacy in reversing memory deficits in animal models.

Research Findings

  • Cognitive Enhancement :
    • In a study involving rats, this compound was shown to reverse memory deficits induced by scopolamine (a cholinergic antagonist) and tryptophan depletion (a serotonergic antagonist). The compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg .
    • A notable finding was that at a dose of 3 mg/kg, this compound significantly improved performance in object recognition tasks compared to vehicle controls .
  • Sleep Modulation :
    • This compound has also been observed to influence sleep patterns. In experiments measuring EEG and EMG data, it was found that the compound could reduce cumulative wakefulness and increase non-rapid eye movement (NREM) sleep . The effects were dose-dependent, with higher doses leading to more significant changes in sleep architecture.

Experimental Data

The following table summarizes key findings from studies evaluating the effects of this compound on cognitive performance and sleep modulation:

State Vehicle This compound (1 mg/kg) This compound (3 mg/kg) This compound (10 mg/kg)
Wake260.0 ± 5.8228.9 ± 11.3220.5 ± 10.5210.2 ± 8.3
NREM91.5 ± 5.7119.2 ± 9.3127.5 ± 9.0138.7 ± 7.0
REMData not availableData not availableData not availableData not available

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cholinergic Deficits : In models where cholinergic activity was impaired (e.g., scopolamine-treated rats), this compound effectively restored cognitive function, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic signaling is compromised .
  • Serotonergic Dysfunction : Similarly, in scenarios involving serotonergic depletion, such as those induced by tryptophan depletion, this compound demonstrated significant improvements in memory tasks .

科学的研究の応用

Cognitive Enhancement

Ro4368554 has demonstrated significant effects on cognitive function in various animal models. Research indicates that it can reverse memory deficits induced by substances like scopolamine, which disrupts cholinergic signaling, and tryptophan depletion, which affects serotonergic pathways. In a study involving rats, this compound was administered at doses ranging from 1 mg/kg to 10 mg/kg, showing improvements in object recognition tasks and spatial memory assessments such as the Morris water maze .

Key Findings:

  • Memory Deficits: this compound effectively reversed both cholinergic and serotonergic memory deficits, suggesting dual mechanisms of action .
  • Brain Penetration: The compound exhibits excellent blood-brain barrier penetration (80-110%), facilitating its central nervous system effects .
  • Dosing Efficacy: A minimum effective dose of 3 mg/kg was identified for cognitive enhancement in rat models .

Neuroprotection

Research has also explored the neuroprotective properties of this compound. It has been shown to mitigate cognitive decline associated with neurodegenerative conditions by promoting synaptic plasticity and enhancing neurotransmitter availability. This is particularly relevant for conditions like Alzheimer’s disease, where cholinergic signaling is compromised.

Case Studies:

  • Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, this compound administration led to improvements in cognitive tasks and reduced amyloid plaque accumulation, indicating a potential role in disease modification .
  • Schizophrenia Models: Studies have indicated that this compound can reverse prepulse inhibition deficits caused by amphetamine administration, suggesting its potential utility in treating cognitive symptoms associated with schizophrenia .

Sleep Regulation

Emerging studies have suggested that this compound may influence sleep patterns. Its antagonistic action on the 5-HT6 receptor is hypothesized to promote sleep by modulating serotonergic pathways involved in sleep regulation.

Experimental Insights:

  • In rodent models, various doses of this compound were tested for their effects on sleep duration and quality, showing promising results that warrant further investigation into its use as a sleep aid .

Comparative Analysis of Effects

The following table summarizes the effects of this compound compared to other compounds targeting similar pathways:

CompoundMechanismCognitive EnhancementNeuroprotectionSleep Regulation
This compound5-HT6 AntagonistYesYesPotentially
MetrifonateAChE InhibitorYesLimitedNo
SB2710465-HT6 AntagonistYesYesNo

特性

IUPAC Name

3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYPEADLGTXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426085
Record name Ro4368554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478082-99-4
Record name Ro4368554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478082-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-benzenesulfonyl-7-piperazin-1-yl-1H-indole (101) (500 mg, 1.46 mmol) and 1 mL of 37% aqueous formaldehyde in 25 mL of ethanol was hydrogenated at atmospheric pressure in the presence of 250 mg of 10% Pd-C for 30 min. The mixture was filtered, diluted with water and extracted with ethyl acetate. The ethyl acetate was washed with water and brine, dried, and evaporated to yield the crude free base of 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole. The hydrochloride salt was crystallized from ethanol-ether to afford 290 mg of (501), m.p. 160-162° C.
Name
3-benzenesulfonyl-7-piperazin-1-yl-1H-indole
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.3 g of 2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine in 20 mL trimethyl orthoformate was added p-toluenesulfonic acid (120 mg). The mixture was heated under reflux in a nitrogen atmosphere for 2 hours. The mixture was cooled to 60° C. and one flake of KOH was added. The mixture was reheated to reflux for 1.5 hours. The heating oil bath was turned off and the mixture stirred overnight under nitrogen. The mixture was treated with 50 mL saturated ammonium chloride solution and 100 mL EtOAc. The purple organic layer was separated from the clear aqueous solution, and washed with water (45 mL) and evaporated to a foam. This foam was dissolved in 80 mL 200 proof EtOH. After dissolution, the freebase crystallized. This mixture was heated under reflux to redissolve the solid, and after removal of the heating, 5 mL of a saturated solution of HCl in ethanol was added to this mixture. The mixture was cooled with stirring to room temperature and seeded to ensue immediate crystallization. The mixture was concentrated to ca. 40 mL and filtered. This collected solid was washed with ca. 3 mL EtOH and vacuum oven dried at 50° C. to give 1.9 g 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole (501) mp 160-162° C.
Name
2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro4368554
Reactant of Route 2
Ro4368554
Reactant of Route 3
Reactant of Route 3
Ro4368554
Reactant of Route 4
Reactant of Route 4
Ro4368554
Reactant of Route 5
Ro4368554
Reactant of Route 6
Reactant of Route 6
Ro4368554
Customer
Q & A

Q1: How does Ro4368554 interact with its target and what are the downstream effects?

A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []

Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?

A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []

Q3: Does this compound have any other potential therapeutic applications?

A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []

Q4: Are there any studies comparing this compound to other compounds?

A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。